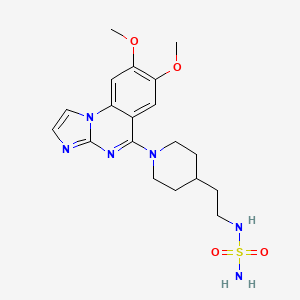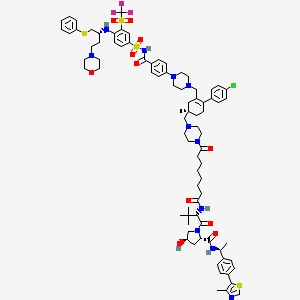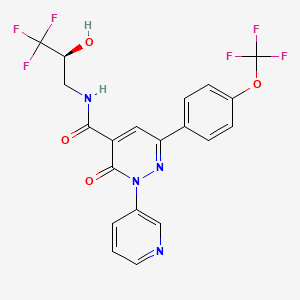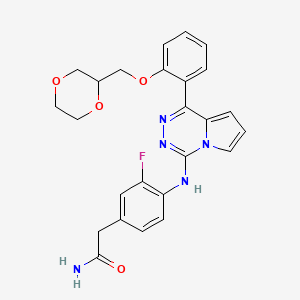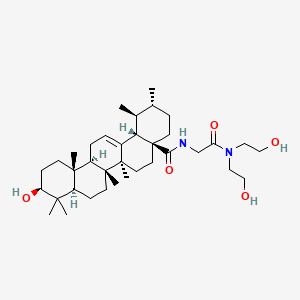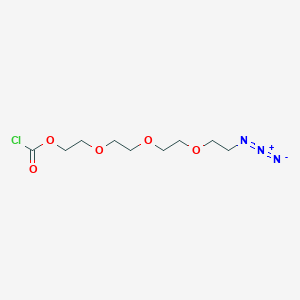
Azido-PEG4-acyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azido-PEG4-acyl chloride is a heterobifunctional polyethylene glycol linker containing an azide group and an acyl chloride group. This compound is widely used in click chemistry due to its ability to react with terminal alkynes and cyclooctyne derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG4-acyl chloride typically involves the reaction of polyethylene glycol with azide and acyl chloride groups. The process begins with the preparation of an ester from the corresponding amino acid, which is then reacted with excess hydrazine hydrate to form a hydrazide. The hydrazide is converted to an acyl azide in the presence of nitrous acid. This acyl azide is then reacted with the appropriate reagents to form this compound .
Industrial Production Methods
Industrial production of this compound involves continuous-flow systems to safely generate and react acyl azides in situ. This method ensures efficient extraction into the organic phase containing the amine nucleophile for peptide coupling .
Análisis De Reacciones Químicas
Types of Reactions
Azido-PEG4-acyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, forming alkyl azides.
Reduction: The azide group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide or potassium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation (palladium on carbon, hydrogen gas).
Cycloaddition: Terminal alkynes or cyclooctyne derivatives under mild conditions.
Major Products Formed
Alkyl Azides: Formed from nucleophilic substitution reactions.
Primary Amines: Formed from reduction reactions.
Triazoles: Formed from cycloaddition reactions.
Aplicaciones Científicas De Investigación
Azido-PEG4-acyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Utilized in the development of drug delivery systems and diagnostic tools.
Industry: Applied in the production of polymers and materials with specific functional properties.
Mecanismo De Acción
Azido-PEG4-acyl chloride exerts its effects through the azide and acyl chloride groups. The azide group participates in click chemistry reactions, forming stable triazole linkages with alkynes. The acyl chloride group can react with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved include the formation of covalent bonds with target molecules, facilitating the synthesis of complex structures .
Comparación Con Compuestos Similares
Azido-PEG4-acyl chloride is unique due to its heterobifunctional nature, containing both an azide and an acyl chloride group. Similar compounds include:
Azido-PEG4-acid: Contains an azide group and a terminal carboxylic acid.
Azido-PEG4-amine: Contains an azide group and a terminal amine.
Azido-PEG4-alcohol: Contains an azide group and a terminal hydroxyl group.
Compared to these compounds, this compound offers greater versatility in chemical reactions due to the presence of the reactive acyl chloride group, making it a valuable tool in synthetic chemistry and bioconjugation applications.
Propiedades
Fórmula molecular |
C9H16ClN3O5 |
|---|---|
Peso molecular |
281.69 g/mol |
Nombre IUPAC |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl carbonochloridate |
InChI |
InChI=1S/C9H16ClN3O5/c10-9(14)18-8-7-17-6-5-16-4-3-15-2-1-12-13-11/h1-8H2 |
Clave InChI |
OVXKWOMXGPDKRR-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCOCCOC(=O)Cl)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



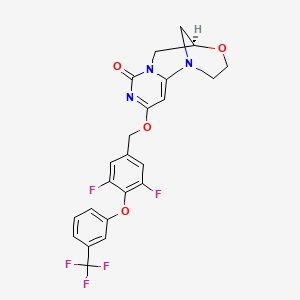
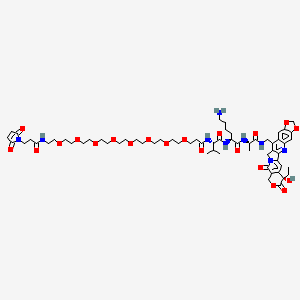
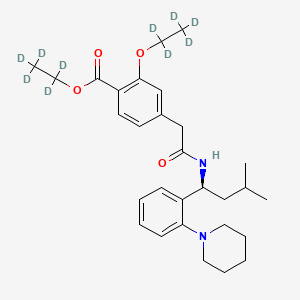
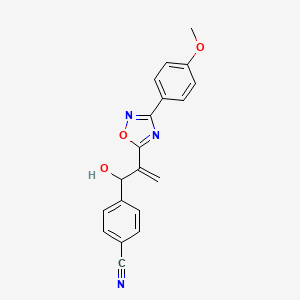
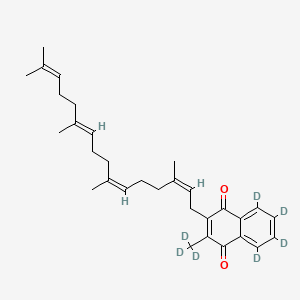
![N-[5-(hydroxycarbamoyl)-2-methoxyphenyl]dibenzofuran-4-carboxamide](/img/structure/B15143963.png)
![Methyl 4-[4-morpholin-4-yl-6-[4-(trideuteriomethoxycarbonylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B15143965.png)
